REACTION_CXSMILES
|
[ClH:1].[NH2:2][C:3]1[N:8]=[C:7](O)[C:6]([NH2:10])=[C:5](O)[N:4]=1.[Cl:12]CC(Cl)CCl.O=P(Cl)(Cl)Cl.[OH-].[Na+].O.CCCCCC>[Cl-].C[N+](C)(C)C.C(OCC)(=O)C.O1CCCC1>[NH2:2][C:3]1[N:8]=[C:7]([Cl:1])[C:6]([NH2:10])=[C:5]([Cl:12])[N:4]=1 |f:0.1,4.5,8.9|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=NC(=C(C(=N1)O)N)O
|
Name
|
|
Quantity
|
100.32 g
|
Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2002.86 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
51.96 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)Cl
|
Name
|
ice water
|
Quantity
|
440.44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
163.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100.36 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
63.25 (± 12.65) mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
31.25 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
the whole was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to below 50° C.
|
Type
|
CUSTOM
|
Details
|
was kept below 55° C
|
Type
|
CUSTOM
|
Details
|
was kept below 55° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at between 50 and 60° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
In order to remove undesired material
|
Type
|
FILTRATION
|
Details
|
the whole mixture was filtered through Celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over NaHCO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Ethyl acetate was removed by vacuum distillation
|
Type
|
TEMPERATURE
|
Details
|
the whole was cooled to below 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mol | |
AMOUNT: MASS | 15.71 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |